molecular formula C13H15FO3 B1395831 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1272802-31-9

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1395831
CAS No.: 1272802-31-9
M. Wt: 238.25 g/mol
InChI Key: REIIWSBGQGVJRI-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a fluorinated organic compound presenting a compelling scaffold for pharmaceutical and bioorganic research. The 4H-pyran core is a recognized privileged structure in medicinal chemistry, known for its diverse biological activities. Recent scientific investigations highlight derivatives containing this motif as attractive leads for the development of novel therapeutic agents, with studies demonstrating their potential as antioxidant, antibacterial, and antitumoral compounds . Specifically, certain 4H-pyran analogues have shown promising activity in suppressing the proliferation of HCT-116 cells, a model for colorectal cancer (CRC), suggesting this chemical class may act by inhibiting kinase activity and downregulating key cell-cycle regulators like CDK2 . The strategic incorporation of a fluorine atom on the benzyl substituent can significantly modulate the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable tool for structure-activity relationship (SAR) studies. Furthermore, the carboxylic acid functional group offers a versatile handle for further synthetic modification, allowing researchers to create a library of prodrugs or conjugate the core structure to various delivery systems to enhance bioavailability, a strategy commonly employed with polar pharmacologically active moieties . This compound is intended for research purposes only, specifically for use in drug discovery, chemical biology, and the synthesis of more complex molecules.

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIIWSBGQGVJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 2-fluorobenzyl bromide with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorobenzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is explored for its potential therapeutic applications. The fluorine substitution enhances the compound's metabolic stability and bioactivity, making it a candidate for drug design.

Case Studies:

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Investigations into the derivatives of this compound may reveal promising anticancer agents.

Organic Synthesis

This compound acts as a key intermediate in the synthesis of more complex organic molecules. Its tetrahydropyran ring structure allows for further functionalization, enabling the creation of diverse chemical entities.

Applications in Synthesis:

  • Building Block for Drug Development : It can be used to synthesize novel pharmacophores that target specific biological pathways.

Fluorinated Compounds Research

The incorporation of fluorine into organic molecules often alters their physical and chemical properties, enhancing their performance in biological systems. The study of this compound contributes to the broader field of fluorinated compounds, which are crucial in developing agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 889939-77-9): Substituent: Directly attached 2-fluorophenyl group (-C₆H₄F). Molecular Formula: C₁₂H₁₃FO₃; Molecular Weight: 224.23 g/mol. Properties: The absence of a benzyl linker reduces lipophilicity compared to the 2-fluorobenzyl analog.
  • 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-18-3):

    • Substituent: 2-Bromobenzyl group (-CH₂C₆H₄Br).
    • Molecular Formula: C₁₃H₁₅BrO₃; Molecular Weight: 299.16 g/mol.
    • Properties: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, possibly improving binding affinity in biological systems. However, bromine’s lower electronegativity compared to fluorine reduces electron-withdrawing effects .
  • 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1393330-60-3):

    • Substituent: Pyridinylmethyl group (-CH₂C₅H₄N).
    • Properties: The nitrogen atom in the pyridine ring introduces basicity and hydrogen-bonding capability, altering solubility and interaction profiles compared to halogenated analogs .

Positional Isomerism: Ortho vs. Para Substitution

  • 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 473706-11-5): Substituent: 4-Fluorophenyl group (-C₆H₄F). Molecular Formula: C₁₂H₁₃FO₃; Molecular Weight: 224.23 g/mol.

Functional Group Modifications

  • 4-(2-Methoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylic acid (Compound 2ae):
    • Substituent: Methoxy-oxoethyl ester (-CH₂CO₂Me).
    • Molecular Formula: C₈H₁₂O₅; Molecular Weight: 188.18 g/mol.
    • Properties: The ester group increases hydrophobicity and susceptibility to hydrolysis compared to the carboxylic acid .

Data Table: Key Properties of Analogous Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Hazard Statements References
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid 2-Fluorophenyl C₁₂H₁₃FO₃ 224.23 Not reported H315, H319, H335
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid 2-Bromobenzyl C₁₃H₁₅BrO₃ 299.16 Not reported Not available
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid 4-Fluorophenyl C₁₂H₁₃FO₃ 224.23 Not reported Not available
Tetrahydro-2H-pyran-4-carboxylic acid (base compound) None C₆H₁₀O₃ 130.14 87–89 R36/37/38

Biological Activity

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃F O₃
  • Molecular Weight : 224.23 g/mol
  • CAS Number : 1272802-31-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of tetrahydropyran have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Neuroprotective Effects

Research has suggested that tetrahydropyran derivatives may possess neuroprotective effects, potentially through modulation of glutamate receptors, which play a crucial role in neurodegenerative diseases .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that tetrahydropyran derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC₅₀ values ranging from 1 to 5 µM depending on the specific derivative and cell line tested .
  • Animal Models :
    • In vivo studies using rodent models have shown that administration of tetrahydropyran derivatives led to reduced tumor growth rates in xenograft models, indicating their potential as therapeutic agents in oncology .
  • Receptor Binding Studies :
    • Binding affinity assays revealed that this compound selectively binds to specific receptor subtypes involved in pain modulation and neuroprotection, suggesting a dual role in treating both pain and neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionModulates glutamate receptors
Receptor BindingSelective binding to pain receptors

Q & A

Q. Example Protocol :

  • React racemic tetrahydropyran ester with Pseudomonas cepacia lipase in phosphate buffer (pH 7.0, 37°C) to isolate >90% ee product .

Advanced Question: How to model the compound’s reactivity in silico for drug discovery applications?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 to optimize geometry (B3LYP/6-31G* level) and calculate Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Docking : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina; validate binding poses with MD simulations (NAMD, 100 ns) .
  • SAR Analysis : Compare with fluorobenzyl analogs (e.g., 4-fluorophenyl derivatives) to predict bioactivity trends .

Advanced Question: How to address byproduct formation during fluorobenzyl group installation?

Methodological Answer:
Common byproducts (e.g., di-fluorinated adducts) arise from over-alkylation:

  • Mitigation :
    • Use stoichiometric control (1.1 eq fluorobenzyl bromide).
    • Add radical scavengers (TEMPO) to suppress side reactions .
    • Monitor reaction progress via in situ IR (C-F stretch at 1220 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

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